molecular formula C19H19N3O2 B11290721 5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11290721
M. Wt: 321.4 g/mol
InChI Key: KKOOPLHXUUDNNJ-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-methoxyphenylhydrazine with 4-methylbenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the phenyl groups are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different substituent on the benzyl group.

    5-(3-methoxyphenyl)-N-(4-chlorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine substituent on the benzyl group.

    5-(3-methoxyphenyl)-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure but with a fluorine substituent on the benzyl group.

Uniqueness

5-(3-methoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents on the pyrazole ring and the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-13-6-8-14(9-7-13)12-20-19(23)18-11-17(21-22-18)15-4-3-5-16(10-15)24-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

KKOOPLHXUUDNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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